8-methyl-7-[(3-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one
Overview
Description
8-methyl-7-[(3-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 8-methyl-7-[(3-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
8-methyl-7-[(3-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . Major products formed from these reactions include coumarin-derived azolyl ethanols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . In industry, it is used in fabric conditioners, certain perfumes, and medicinal products, especially as anticoagulants .
Mechanism of Action
The mechanism of action of 8-methyl-7-[(3-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . They also exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar compounds to 8-methyl-7-[(3-methylphenyl)methoxy]-4-propyl-2H-chromen-2-one include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin, 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, and various coumarin-derived azolyl ethanols . What sets this compound apart is its unique combination of methyl, methoxy, and propyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
8-methyl-7-[(3-methylphenyl)methoxy]-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-4-6-17-12-20(22)24-21-15(3)19(10-9-18(17)21)23-13-16-8-5-7-14(2)11-16/h5,7-12H,4,6,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNOYHFLWDAVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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